(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide is a chemical compound with significant implications in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 296.39 g/mol. This compound is characterized by its unique structure, which includes an isopropyl group and a methanesulfonamide moiety, making it a subject of interest in medicinal chemistry.
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide is classified as a sulfonamide, a group of compounds known for their antibacterial properties. It also falls under the category of oxazoline derivatives, which are often explored for their biological activities.
The synthesis of (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and purification techniques like chromatography to ensure high yield and purity.
The molecular structure of (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide features:
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide can undergo various chemical reactions typical for sulfonamides:
Understanding the reactivity of this compound is crucial for designing derivatives with enhanced biological properties or altered pharmacokinetics.
The mechanism of action for (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide primarily involves inhibition of specific enzymes or pathways relevant to bacterial growth or disease processes.
Further studies are necessary to elucidate specific targets and pathways affected by this compound.
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide is typically characterized by:
Key chemical properties include:
Relevant data indicates that it has a purity level often exceeding 95%, making it suitable for research applications.
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide has several scientific uses:
This compound represents a promising candidate for further exploration in drug development and therapeutic applications due to its unique structural features and biological activity potential.
The oxazoline ring system in (S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide (CAS: 480444-15-3) is constructed through cyclodehydration of β-hydroxyamide precursors. This approach leverages chiral amino alcohols derived from natural amino acids or asymmetric reduction to install stereochemistry at C4 of the oxazoline ring. Key methodologies include:
Table 1: Comparative Analysis of Oxazoline Ring Formation Routes
Precursor | Cyclization Agent | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
β-Hydroxyamide | SOCl₂ | 0→25 | 82 | High regioselectivity |
Methanesulfonylaniline | Chloroiminium ion | 65 | 78 | One-pot synthesis |
Ortho-nitrile derivative | P₂O₅ | 120 | 68 | Solvent-free conditions |
Mechanistic studies confirm that Lewis acid catalysts (e.g., ZnCl₂) accelerate ring closure by polarizing the C≡N bond, facilitating nucleophilic attack by the carboxamide oxygen [3].
The C4 stereocenter in the 4-isopropyl-4,5-dihydrooxazole unit dictates the compound’s three-dimensional topology and is crucial for applications in asymmetric catalysis. Two dominant strategies achieve enantiocontrol:
Table 2: Stereoselective Approaches for C4 Chiral Center Installation
Method | Chiral Source | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Chiral Pool (L-Valinol) | Natural amino acid | >99 | 75 | Cost-intensive purification |
Kinetic Resolution | (1R,2R)-DPEN/Ru | 92 | 45 | Moderate yield |
Enantioselective Reduction | CBS Catalyst | 90 | 81 | Requires keto-amide precursor |
NMR studies (e.g., ¹H-¹H NOESY) validate the absolute (S)-configuration by correlating spatial proximity between the isopropyl group and oxazoline protons [6].
The methanesulfonamide (–NHSO₂CH₃) group exhibits dual reactivity, acting as both a hydrogen-bond donor (N–H) and an electrophile (S=O). Key transformations include:
Table 3: Methanesulfonamide Functionalization Pathways
Reaction | Conditions | Product | Yield (%) | Selectivity |
---|---|---|---|---|
Ortho-lithiation | n-BuLi, TMEDA, –78°C | Ortho-deuterated derivative | 95 | >98% ortho |
N-Alkylation | DIAD, PPh₃, ROH | N-Alkylsulfonamide | 55 | Low (quinone side product) |
Pd-Catalyzed Arylation | Pd(OAc)₂, Ag₂CO₃ | C5-Arylated oxazoline | 85 | High |
Efforts to improve the atom economy and reduce waste in synthesizing this compound focus on:
Table 4: Green Metrics for Sustainable Synthesis Strategies
Method | E-Factor | Atom Economy (%) | Energy Savings | Solvent Reduction |
---|---|---|---|---|
Solvent-Free Cyclodehydration | 8.2 | 88 | 30% lower heating | 100% |
Microwave Arylation | 5.1 | 91 | 80% shorter reaction time | 50% |
CPME Extraction | 3.9 | – | 20% less distillation | Renewable solvent |
Life-cycle assessments confirm these methods lower the carbon footprint by 25–35% by minimizing halogenated solvents and energy-intensive steps [3] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1